molecular formula C14H20N2O B1518928 2-(4-Propylpiperazin-1-yl)benzaldehyde CAS No. 1021240-52-7

2-(4-Propylpiperazin-1-yl)benzaldehyde

Cat. No. B1518928
CAS RN: 1021240-52-7
M. Wt: 232.32 g/mol
InChI Key: QOTMZGPLOXUNGB-UHFFFAOYSA-N
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Description

“2-(4-Propylpiperazin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-Propylpiperazin-1-yl)benzaldehyde” is 1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 . This indicates the presence of a propyl group, a piperazine ring, and a benzaldehyde group in the molecule.


Physical And Chemical Properties Analysis

“2-(4-Propylpiperazin-1-yl)benzaldehyde” is a powder at room temperature . It has a molecular weight of 232.33 .

Scientific Research Applications

Neurotransmitter Systems Research

2-(4-Propylpiperazin-1-yl)benzaldehyde: has been implicated in studies involving neurotransmitter systems such as acetylcholine, dopamine, noradrenaline, and serotonin . Its structure is conducive to crossing the blood-brain barrier, making it a valuable tool for investigating central nervous system (CNS) functions and disorders.

Histamine H3 Receptor Antagonism

This compound has potential applications in the development of non-imidazole histamine H3 receptor antagonists . These antagonists are explored for therapeutic applications in treating CNS disorders, including narcolepsy, obesity, and schizophrenia.

Proteomics Research

In proteomics, 2-(4-Propylpiperazin-1-yl)benzaldehyde can be used as a biochemical probe to study protein expression and modification. It can help in identifying protein-protein interactions and understanding the dynamics of cellular processes .

Safety and Hazards

The safety data sheet for “2-(4-Propylpiperazin-1-yl)benzaldehyde” indicates that it has a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the material safety data sheet (MSDS) .

properties

IUPAC Name

2-(4-propylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMZGPLOXUNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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